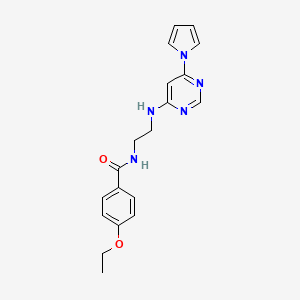

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-2-26-16-7-5-15(6-8-16)19(25)21-10-9-20-17-13-18(23-14-22-17)24-11-3-4-12-24/h3-8,11-14H,2,9-10H2,1H3,(H,21,25)(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDXRSIPBZHTTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Ring: Starting with a suitable pyrimidine precursor, the pyrimidine ring is constructed through cyclization reactions.

Substitution with Pyrrole: The pyrimidine ring is then functionalized with a pyrrole group through nucleophilic substitution reactions.

Attachment of Ethoxybenzamide: The final step involves the coupling of the ethoxybenzamide moiety to the pyrimidine-pyrrole intermediate using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in disease pathways. For example, it could inhibit kinases involved in cell proliferation, leading to anticancer effects. The compound may also modulate inflammatory pathways by inhibiting cytokine production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include pyrimidine-based derivatives, benzamide-containing molecules, and pyrrole-substituted heterocycles. Below is a detailed comparison based on structural features, physicochemical properties, and inferred bioactivity.

Structural and Functional Group Comparisons

Key Observations :

- Core Heterocycle : The triazine-based compound in exhibits higher polarity due to three nitrogen atoms, whereas the pyrimidine core in the target compound balances hydrophobicity and hydrogen-bonding capacity.

- Substituent Effects: The 4-ethoxybenzamide group in the target compound increases logP (~3.2 predicted) compared to the dimethylamino groups in ’s analog (logP ~1.8) .

- Pyrrole vs. Pyrrolidine : The target compound’s pyrrole group (aromatic, planar) may favor rigid binding to kinase domains, unlike the saturated pyrrolidine in ’s compound, which offers conformational flexibility .

Physicochemical and Pharmacokinetic Profiles

Analysis :

- The target compound’s low solubility parallels other benzamide derivatives (e.g., imatinib), necessitating formulation optimization.

- The triazine-based analog in shows higher solubility due to polar dimethylamino groups but lacks the target’s kinase-targeting pyrrole motif .

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide is a complex organic compound that exhibits significant biological activity due to its unique structural components, including a pyrimidine ring, a pyrrole moiety, and an ethoxybenzamide group. This compound has garnered attention in medicinal chemistry for its potential applications in targeting various biological pathways.

Structural Characteristics

The structural features of this compound can be summarized as follows:

| Structural Feature | Description |

|---|---|

| Pyrimidine Ring | A six-membered ring with two nitrogen atoms, known for its role in nucleic acids and various biological processes. |

| Pyrrole Moiety | A five-membered ring containing one nitrogen atom, often involved in interactions with biological targets. |

| Ethoxybenzamide Group | A benzamide derivative that may enhance solubility and bioavailability. |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in disease pathways, particularly those related to cancer and inflammation. Research indicates that it could inhibit kinases associated with cell proliferation, leading to potential anticancer effects. Additionally, it may modulate inflammatory pathways by inhibiting cytokine production.

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through kinase inhibition.

- Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine production.

- Enzyme Inhibition : Interaction with enzymes such as dihydrofolate reductase (DHFR) has been suggested, which could lead to reduced cellular growth due to NADPH depletion .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrimidine Ring : Achieved through cyclization reactions.

- Substitution with Pyrrole : Functionalization via nucleophilic substitution.

- Attachment of Ethoxybenzamide : Coupling through amide bond formation.

This synthesis pathway highlights the complexity and potential for generating derivatives that may enhance biological activity or alter pharmacokinetic properties .

Q & A

Q. What are the standard synthetic protocols for preparing N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide?

The synthesis typically involves multi-step reactions, starting with the preparation of pyrimidine intermediates. Key steps include:

- Coupling reactions : A pyrimidine core (e.g., 6-(1H-pyrrol-1-yl)pyrimidin-4-amine) is coupled with an ethoxybenzamide derivative via nucleophilic substitution or amide bond formation .

- Solvent selection : Dimethylformamide (DMF) or ethanol is commonly used to optimize solubility and reaction efficiency .

- Temperature control : Reactions often proceed under reflux (e.g., 80–100°C) or microwave-assisted conditions to enhance yields .

Critical parameters : Purity of intermediates, stoichiometric ratios, and inert atmosphere (e.g., nitrogen) to prevent side reactions.

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the connectivity of the pyrrole, pyrimidine, and ethoxybenzamide groups .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (e.g., m/z 408.458) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and monitor reaction progress .

Q. What preliminary biological assays are recommended to evaluate its activity?

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .

- Enzyme inhibition : Test against kinases or proteases linked to therapeutic targets (e.g., EGFR, MAPK) .

- Antimicrobial activity : Use agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions may arise from assay conditions or structural analogs. Strategies include:

- Dose-response profiling : Establish IC values across multiple concentrations to account for potency variability .

- Structural analogs : Compare activity of derivatives (e.g., substitution of ethoxy with methoxy groups) to identify critical pharmacophores .

- Target validation : Use CRISPR/Cas9 knockouts or siRNA to confirm target engagement in cellular models .

Q. What strategies optimize synthetic yield and purity for scale-up studies?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 20–30% .

- Solvent optimization : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability .

- Purification techniques : Use column chromatography (silica gel, ethyl acetate/methanol gradients) or recrystallization (DCM/hexane) for high-purity batches .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Functional group modifications :

- Replace the ethoxy group with halogens (e.g., Cl, F) to assess impact on lipophilicity .

- Modify the pyrrole ring (e.g., substituents at N1) to alter steric and electronic effects .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinase domains .

Q. What experimental designs address discrepancies in structural elucidation (e.g., crystallography vs. NMR)?

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks, as demonstrated in pyrimidine derivatives .

- Dynamic NMR : Analyze conformational flexibility in solution (e.g., rotamer populations of the ethoxy group) .

- DFT calculations : Compare experimental and theoretical NMR chemical shifts to validate proposed structures .

Q. How should researchers approach target identification when mechanism of action is unknown?

- Chemoproteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins .

- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways .

- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.